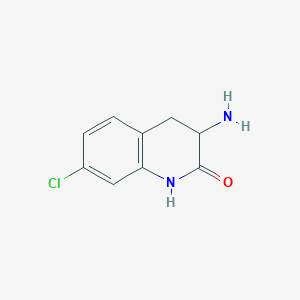
3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
The compound 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one is a derivative of quinolinone, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into closely related chemical structures and their properties. For instance, the first paper discusses the molecular structures of isomeric 2,3-dihydroquinazolin-4(1H)-ones, which are structurally similar to quinolinones, and highlights the presence of chloro substitutions and their impact on molecular interactions .
Synthesis Analysis
The synthesis of related compounds, such as 3-Amino-4-hydroxyquinolin-2(1H)-one derivatives, has been described in the second paper. These compounds were synthesized through a reaction involving methyl isocyanoacetate and isatoic anhydrides, followed by hydrolysis with HCl . Although the synthesis of 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one is not explicitly detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one has been studied using single crystal XRD. The presence of chloro substitutions on the phenyl rings of these compounds allows for a variety of halogen-mediated weak interactions within their crystal structures. These interactions include strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds . Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of quinolinone derivatives can be inferred from the reactions described in the second paper, where intermediates such as oxazolo[4,5-c]quinolin-4(5H)-ones were alkylated, and aminocarbostyrils were acylated . These reactions demonstrate the potential for further functionalization of the quinolinone core, which could be relevant for the synthesis and modification of 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structures and the interactions within their crystal packing. The weak interactions observed in related compounds, such as chiral self-discrimination or self-recognition, can affect their spectral features and stability. These properties have been studied through experimental and computational methods, including DFT, MEP, NBO, and Hirshfeld surface analyses . Such studies are essential for understanding the behavior of these compounds under various conditions and for their potential applications in pharmaceuticals, as indicated by the antiallergic activity of some quinolin-2(1H)-one analogs .
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one derivatives, including those with a 4-aminoquinoline nucleus and a 7-chloro group, are explored for their antimalarial properties. Studies indicate that these compounds can complex with ferriprotoporphyrin IX (Fe(III)PPIX), inhibiting its conversion to beta-hematin and thereby preventing the detoxification process of the malaria parasite. The presence of a basic amino side chain is also crucial for antiplasmodial activity, suggesting a multifaceted mechanism of action against malaria (Egan et al., 2000).
Synthetic Chemistry Applications
Research has developed switchable synthetic pathways for 3,4-dihydroquinolin-2(1H)-one derivatives through a redox-neutral strategy. This innovative approach allows for the synthesis of functionally diverse dihydroquinolinones, demonstrating the versatility of 3-amino-7-chloro-3,4-dihydroquinolin-2(1H)-one as a precursor in organic synthesis (Yang et al., 2020).
Antibacterial Properties
New derivatives of 3-amino-7-chloro-3,4-dihydroquinolin-2(1H)-one have been studied for their antibacterial properties, particularly against gram-positive and gram-negative strains. Modifications at the C-7 position of the quinoline ring have been shown to influence antibacterial activity, with some derivatives displaying significant potency (Al-Hiari et al., 2007).
Tautomerism and Crystal Structure
The compound showcases an interesting aspect of tautomerism in nitrogen heterocycles. In its solid state, it exists as a stable imine tautomer, which is a unique characteristic among similar compounds. This property has implications for understanding the structural behavior of aminoquinolines and their derivatives (Machado et al., 2015).
Platelet Aggregation Inhibition
Certain 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potential platelet aggregation inhibitors. This suggests a possible therapeutic application in preventing thrombotic diseases. The specific structural features of these derivatives, such as the nitro group and cyclic amino side chains, contribute to their selective inhibitory activity (Iyobe et al., 2001).
Eigenschaften
IUPAC Name |
3-amino-7-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-2-1-5-3-7(11)9(13)12-8(5)4-6/h1-2,4,7H,3,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYTKHSFPNCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481605 | |
| Record name | 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
56433-13-7 | |
| Record name | 3-Amino-7-chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


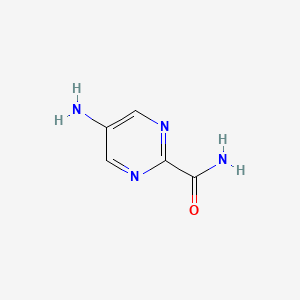
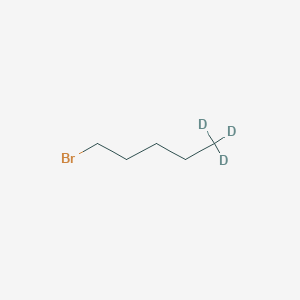
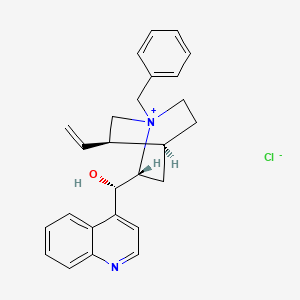
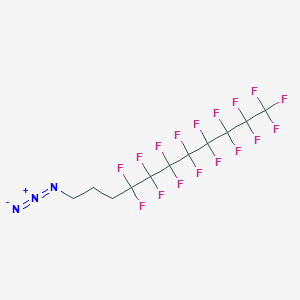
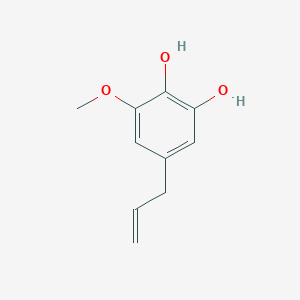
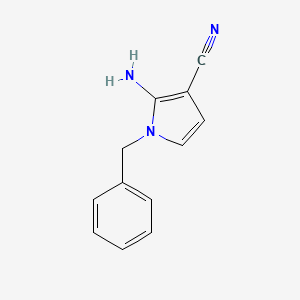
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
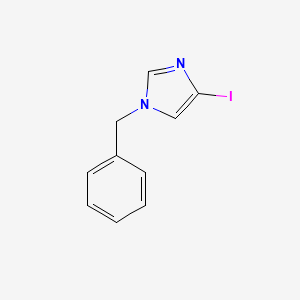

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)

